molecular formula C11H9ClN2OS B2445337 5-(4-chlorobenzoyl)-N-methyl-1,3-thiazol-2-amine CAS No. 299175-15-8

5-(4-chlorobenzoyl)-N-methyl-1,3-thiazol-2-amine

Cat. No.: B2445337
CAS No.: 299175-15-8
M. Wt: 252.72
InChI Key: CIWPDPHKRCENFN-UHFFFAOYSA-N
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Description

5-(4-Chlorobenzoyl)-N-methyl-1,3-thiazol-2-amine is a synthetic heterocyclic compound of significant interest in medicinal chemistry for the development of novel therapeutic agents. Its structure incorporates a thiazole core, a privileged scaffold in drug discovery known to contribute to diverse pharmacological activities. The presence of the 4-chlorobenzoyl moiety is a common feature in bioactive molecules, often enhancing potency and modulating physicochemical properties. Research into structurally similar compounds, particularly those featuring a 1,3-thiazol-2-amine group, has demonstrated promising anti-inflammatory activity in standardized models such as carrageenan-induced edema tests . Furthermore, the 2-aminothiazole scaffold is recognized as a key precursor for synthesizing compounds with a broad spectrum of antimicrobial properties, making it a valuable template in the search for new agents against resistant pathogens . The molecular architecture of this compound, specifically the N-methyl group and the chlorobenzoyl substituent, is designed to optimize lipophilicity and cell membrane permeability, which are critical factors for in vivo bioavailability and efficacy . This compound is intended for research applications only, specifically for use in hit-to-lead optimization campaigns, mechanism of action studies, and as a building block in synthetic chemistry. It is supplied for laboratory research purposes and is strictly not for diagnostic, therapeutic, or human use. Researchers are advised to consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

(4-chlorophenyl)-[2-(methylamino)-1,3-thiazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2OS/c1-13-11-14-6-9(16-11)10(15)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWPDPHKRCENFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(S1)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorobenzoyl)-N-methyl-1,3-thiazol-2-amine typically involves the nucleophilic addition reaction. One common method is the reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates, isothiocyanates, or isoselenocynates in acetone, using a catalytic amount of sodium hydroxide at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorobenzoyl)-N-methyl-1,3-thiazol-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiazole compounds.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the efficacy of thiazole derivatives, including 5-(4-chlorobenzoyl)-N-methyl-1,3-thiazol-2-amine, as potential anticancer agents.

1.1 Mechanism of Action
The compound has been shown to inhibit the growth of various cancer cell lines. For instance, a derivative of 1,3,4-thiadiazole featuring a similar structure demonstrated significant cytotoxicity against breast cancer MCF-7 cells with an IC50 value of 0.28 µg/mL. This activity was attributed to cell cycle arrest at the G2/M phase, indicating its potential as a chemotherapeutic agent .

1.2 Structure-Activity Relationship
The modification of the thiazole scaffold can lead to enhanced anticancer activity. In one study, substituents on the piperazine moiety significantly affected the compound's potency. For example, a benzyl piperidine derivative exhibited an IC50 of 2.32 µg/mL against MCF-7 cells, demonstrating the importance of structural variations in optimizing therapeutic efficacy .

Anti-inflammatory Potential

In addition to its anticancer properties, compounds derived from thiazoles have been investigated for their anti-inflammatory effects.

2.1 Synthesis and Testing
Research has focused on synthesizing new thiazole derivatives to explore their anti-inflammatory activity. For example, a study involving docking simulations suggested that certain thiazole derivatives could effectively inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (5-LOX), enzymes involved in inflammatory processes .

2.2 Case Studies
Case studies have shown that thiazole derivatives can reduce inflammation markers in vitro and in vivo models, suggesting their potential application in treating inflammatory diseases .

Synthetic Pathways

The synthesis of this compound involves several steps that can be optimized for yield and purity.

3.1 General Synthetic Route
The compound can be synthesized through a multi-step process involving:

  • Formation of the thiazole ring: This is typically achieved through cyclization reactions involving appropriate precursors.
  • Substitution reactions: The introduction of the 4-chlorobenzoyl group can be performed using acylation techniques.

3.2 Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to validate the chemical structure .

Mechanism of Action

The mechanism of action of 5-(4-chlorobenzoyl)-N-methyl-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of specific enzymes or receptors, leading to its antimicrobial, antiviral, and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

    Tiazofurin: An antineoplastic drug with a thiazole ring.

Uniqueness

5-(4-chlorobenzoyl)-N-methyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other thiazole derivatives. Its combination of a 4-chlorophenyl group and a methylamino group enhances its potential as a versatile compound in various scientific and industrial applications.

Biological Activity

5-(4-chlorobenzoyl)-N-methyl-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article compiles findings from various studies, detailing the compound's synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzoyl chloride with N-methyl-1,3-thiazol-2-amine under appropriate conditions. The resulting compound can be characterized using spectroscopic methods such as IR, NMR, and mass spectrometry to confirm its structure.

Antitumor Activity

Numerous studies have investigated the antitumor properties of thiazole derivatives. In particular, compounds featuring the thiazole scaffold have shown promising cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : The compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values indicating potent activity. In one study, derivatives similar to this compound demonstrated IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL depending on structural modifications .

The mechanism underlying the antitumor activity is believed to involve:

  • Cell Cycle Arrest : Treatment with thiazole derivatives has been shown to induce cell cycle arrest at the S and G2/M phases in cancer cells .
  • Apoptosis Induction : Increased levels of pro-apoptotic factors such as Bax and caspase 9 were observed, indicating that these compounds may promote apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural components:

  • Substituent Effects : The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances cytotoxicity compared to electron-donating groups. For example, substituting a methyl group with a chlorine atom significantly increased activity .
Compound StructureIC50 (µg/mL)Notes
This compoundTBDPotential lead compound
Similar thiazole derivative2.32Most potent in study
Other derivatives10.10Varied substituents affect activity

Antimicrobial Activity

In addition to antitumor properties, thiazole compounds have also been evaluated for their antimicrobial effects:

  • Broad Spectrum : Compounds bearing thiazole moieties have demonstrated efficacy against a range of microorganisms including bacteria and fungi . This makes them candidates for further development as antimicrobial agents.

Case Studies

Several case studies highlight the potential of thiazole-based compounds:

  • Anticancer Studies : In vitro studies indicated that specific modifications to the thiazole ring could enhance selectivity towards cancer cells while sparing normal cells .
  • Antimicrobial Efficacy : Research on related compounds has shown effective inhibition against pathogens such as E. coli and S. aureus, suggesting a dual therapeutic potential for these molecules .

Q & A

Q. What are standard synthetic routes for 5-(4-chlorobenzoyl)-N-methyl-1,3-thiazol-2-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation and substitution reactions. For example, cyclization of thiosemicarbazide derivatives with 4-chlorobenzoyl chloride in the presence of sodium hydroxide or sulfuric acid can yield the thiazole core . Refluxing in ethanol or DMF with catalysts like triethylamine improves reaction efficiency, as seen in analogous thiadiazole syntheses . TLC monitoring and recrystallization from methanol/water mixtures are standard for purification .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

X-ray crystallography is essential for confirming molecular geometry and intermolecular interactions (e.g., N–H···N hydrogen bonds stabilizing dimer formation) . NMR (¹H/¹³C) identifies substituents, while IR verifies functional groups like the amide C=O stretch. For example, in related compounds, non-classical hydrogen bonds (C–H···F/O) contribute to crystal packing .

Advanced Research Questions

Q. How can researchers resolve low yields during the final cyclization step of the thiazole ring?

Low yields may stem from incomplete cyclization or side reactions. Optimize by:

  • Adjusting stoichiometry of reagents (e.g., excess chloroacetyl chloride in DMF) .
  • Using microwave-assisted synthesis to enhance reaction kinetics, as demonstrated in benzothiazole derivatives .
  • Employing high-boiling solvents (e.g., pyridine) to stabilize intermediates .

Q. What strategies address contradictions between computational predictions and experimental biological activity data?

Discrepancies may arise from purity issues or assay conditions. Recommendations:

  • Validate compound purity via HPLC and elemental analysis .
  • Test activity under varied pH/temperature conditions, as seen in antitumor evaluations of thiazole derivatives .
  • Reassess docking studies using crystallographic data to refine binding models .

Q. How can hydrogen bonding networks impact the compound’s stability and bioactivity?

Centrosymmetric dimers formed via N–H···N bonds (as in nitazoxanide analogs) enhance thermal stability . Disrupting these interactions (e.g., by substituting the chlorobenzoyl group) may alter solubility and membrane permeability, affecting antimicrobial or antitumor efficacy .

Methodological Guidance Table

ChallengeApproachKey Evidence
Low synthetic yieldMicrowave-assisted synthesis; catalyst optimization
Spectral data ambiguityMulti-technique validation (X-ray + NMR/IR)
Biological activity variabilityDose-response assays; purity checks

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